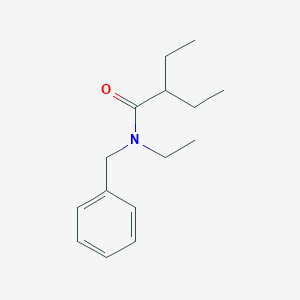
1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine, also known as MeMABP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has gained popularity in the recreational drug market due to its stimulant and euphoric effects. However, its chemical structure and potential pharmacological properties have also attracted the attention of researchers in the field of medicinal chemistry and neuroscience.
Aplicaciones Científicas De Investigación
1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine has been primarily studied for its potential use as a tool compound in neuroscience research. It has been shown to bind to and activate the serotonin 5-HT2A receptor, which is a key target in the brain involved in various physiological and behavioral processes such as mood regulation, perception, and cognition. 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine has also been found to have a high affinity for the dopamine transporter, which is a protein responsible for the reuptake of dopamine in the brain. These pharmacological properties make 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine a useful tool for investigating the role of these neurotransmitter systems in the brain and their potential therapeutic applications.
Mecanismo De Acción
1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it can activate the receptor but not to the same extent as a full agonist. This results in a moderate increase in the release of serotonin and other neurotransmitters in the brain, leading to its psychoactive effects. 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine also inhibits the reuptake of dopamine by binding to the dopamine transporter, which increases the concentration of dopamine in the synaptic cleft and enhances its activity in the brain.
Biochemical and Physiological Effects
The psychoactive effects of 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine are similar to those of other stimulant drugs such as amphetamines or cocaine. It can induce feelings of euphoria, increased energy, alertness, and sociability. However, it can also cause adverse effects such as anxiety, paranoia, insomnia, and tachycardia. In addition, 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine has been shown to have potential neurotoxic effects on dopamine neurons in the brain, which may lead to long-term deficits in dopamine function and increased risk of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine has several advantages as a tool compound for neuroscience research. It has a high affinity and selectivity for the serotonin 5-HT2A receptor, which is a key target in the brain. It can also be easily synthesized in the laboratory and has a relatively long half-life, which allows for extended experimental periods. However, 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine also has several limitations. Its psychoactive effects can make it difficult to use in behavioral experiments, and its potential neurotoxicity may limit its use in long-term studies.
Direcciones Futuras
There are several future directions for research on 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine. One area of interest is its potential therapeutic applications for neuropsychiatric disorders such as depression, anxiety, and addiction. 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine's ability to modulate the serotonin and dopamine systems in the brain may make it a promising candidate for drug development. Another direction is to investigate the molecular mechanisms underlying 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine's effects on the brain, such as its interactions with specific receptor subtypes or intracellular signaling pathways. Finally, more research is needed to understand the long-term effects of 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine on brain function and behavior, as well as its potential risks and benefits for human use.
Métodos De Síntesis
1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine can be synthesized through a multi-step chemical process starting from commercially available starting materials. The first step involves the reaction of 3-methylbenzyl chloride with piperazine to form 1-(3-methylbenzyl)piperazine. This intermediate product is then reacted with 1-naphthoyl chloride in the presence of a base to yield 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization or column chromatography.
Propiedades
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-18-6-4-7-19(16-18)17-24-12-14-25(15-13-24)23(26)22-11-5-9-20-8-2-3-10-21(20)22/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTJTYCVECEWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(3-Methyl-benzyl)-piperazin-1-yl]-naphthalen-1-yl-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)


![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)
![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5696693.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)
![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)
